1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
CAS No.: 2320897-74-1
Cat. No.: VC4208645
Molecular Formula: C17H26N2O4
Molecular Weight: 322.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320897-74-1 |
|---|---|
| Molecular Formula | C17H26N2O4 |
| Molecular Weight | 322.405 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
| Standard InChI | InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21) |
| Standard InChI Key | CXAZJCZJCPEMJU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO |
Introduction
Synthesis and Preparation
The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea likely involves multi-step reactions, similar to other urea compounds. These steps might include the formation of the cyclopentyl ring, introduction of the hydroxyethoxy group, and finally, the coupling with the ethoxyphenyl group to form the urea linkage. Specific conditions such as controlled temperatures and inert atmospheres may be necessary to prevent unwanted side reactions.
Potential Applications and Biological Activities
While specific biological activities of 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea are not well-documented, compounds with similar structures often exhibit pharmacological properties. These could include interactions with enzymes or receptors, influencing metabolic pathways or acting as potential therapeutic agents.
| Potential Application | Description |
|---|---|
| Pharmacological Activities | May interact with biological targets, influencing metabolic pathways. |
| Therapeutic Potential | Could serve as a lead compound for drug development in various therapeutic areas. |
Research Findings and Challenges
Given the limited availability of specific research findings on this compound, further studies are necessary to elucidate its exact properties and potential applications. Experimental investigations focusing on its chemical reactivity, biological interactions, and pharmacokinetic properties would provide valuable insights into its utility.
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